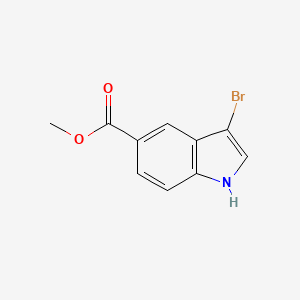

Methyl 3-bromoindole-5-carboxylate

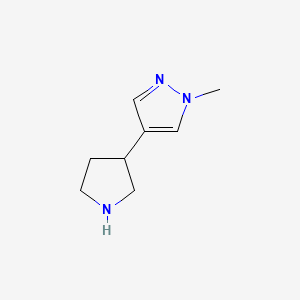

Overview

Description

“Methyl 3-bromoindole-5-carboxylate” is a heterocyclic organic compound with the molecular formula C10H8BrNO2 . It is also known by other names such as “3-Bromo-1H-indole-5-carboxylic acid methyl ester” and "methyl 3-bromo-1H-indole-5-carboxylate" .

Synthesis Analysis

While specific synthesis methods for “Methyl 3-bromoindole-5-carboxylate” were not found, indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . For instance, treatment of methyl indole-3-carboxylate with bromine in acetic acid gives methyl 5,6-dibromoindole-3-carboxylate regioselectively .

Molecular Structure Analysis

The molecular weight of “Methyl 3-bromoindole-5-carboxylate” is 254.08 g/mol . The IUPAC name is “methyl 3-bromo-1H-indole-5-carboxylate” and the InChIKey is "NSZAFPUTJXZLKC-UHFFFAOYSA-N" . The Canonical SMILES is "COC(=O)C1=CC2=C(C=C1)NC=C2Br" .

Chemical Reactions Analysis

Indole derivatives, such as “Methyl 3-bromoindole-5-carboxylate”, have been studied for their unique inhibitory properties . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Physical And Chemical Properties Analysis

“Methyl 3-bromoindole-5-carboxylate” has a molecular weight of 254.08 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 42.1 Ų . The Exact Mass is 252.97384 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 3-bromoindole-5-carboxylate and its derivatives play a crucial role in chemical synthesis, serving as building blocks for more complex molecular structures. For instance, the regioselective dibromination of methyl indole-3-carboxylate leads to the formation of methyl 5,6-dibromoindole-3-carboxylate, which is a precursor for synthesizing natural and non-natural 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011). Furthermore, palladium-catalyzed carbonylation of unprotected bromoindoles, including methyl 3-bromoindole-5-carboxylate, enables the creation of various indole carboxylic acid derivatives, showcasing its versatility in chemical reactions (Kumar et al., 2004).

Medicinal Chemistry

In medicinal chemistry, methyl 3-bromoindole-5-carboxylate derivatives are integral for synthesizing compounds with potential biological and pharmacological activities. For example, the synthesis of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, derived from bromoindoles, demonstrates notable antibacterial activity against pathogenic Gram-negative bacteria, highlighting the compound's significance in developing new antibacterial agents (Mane et al., 2018).

Material Science and Electronics

In the field of material science and electronics, derivatives of methyl 3-bromoindole-5-carboxylate are utilized in synthesizing large polyaromatic molecules with modified side groups. These molecules are pivotal as building blocks for the synthesis of functional molecules, potentially applicable in materials for electronic devices (Valentine et al., 2012).

Marine Natural Products

In marine natural product research, compounds such as 6-bromo-1H-indole-3-carboxylic acid methyl ester, related to methyl 3-bromoindole-5-carboxylate, have been isolated from marine organisms like sponges. These compounds are part of extensive research efforts aimed at exploring and harnessing the biological activities of marine-derived substances (Ibrahim et al., 2009).

Future Directions

While specific future directions for “Methyl 3-bromoindole-5-carboxylate” were not found in the retrieved sources, indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mechanism of Action

Target of Action

Methyl 3-bromoindole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . These interactions can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole and its derivatives are part of various biochemical pathways. They are often synthesized from tryptophan in higher plants . Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential . .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that Methyl 3-bromoindole-5-carboxylate may have similar effects.

properties

IUPAC Name |

methyl 3-bromo-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZAFPUTJXZLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693844 | |

| Record name | Methyl 3-bromo-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromoindole-5-carboxylate | |

CAS RN |

916179-88-9 | |

| Record name | Methyl 3-bromo-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Methylpyridazin-3-yl)amino]benzoic acid](/img/structure/B1423079.png)

![3-[4-(Propan-2-yl)phenyl]propanamide](/img/structure/B1423084.png)

![4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1423085.png)